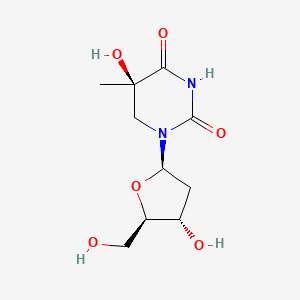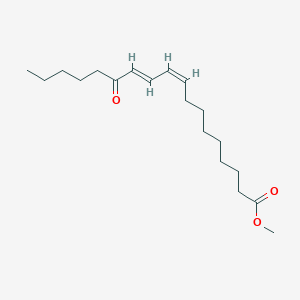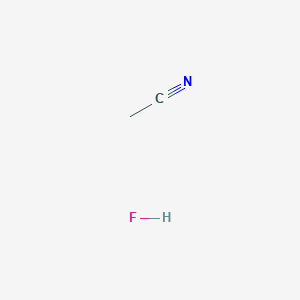![molecular formula C30H31N5 B14436768 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine CAS No. 79118-47-1](/img/structure/B14436768.png)
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalenyl diazenyl group. The presence of the butylphenyl diazenyl moiety adds to its distinct chemical characteristics.
Métodos De Preparación
The synthesis of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine involves multiple steps, typically starting with the preparation of the diazenyl intermediates. The synthetic route generally includes:
Diazotization: The formation of diazonium salts from aromatic amines.
Coupling Reaction: The diazonium salts are then coupled with naphthalen-1-yl derivatives under controlled conditions to form the diazenyl intermediates.
Pyrrolidine Attachment: The final step involves the reaction of the diazenyl intermediates with pyrrolidine under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the cleavage of the diazenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions.
Aplicaciones Científicas De Investigación
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl groups play a crucial role in its binding affinity and specificity, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine can be compared with other similar compounds, such as:
1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine: Similar in structure but with an ethyl group instead of a butyl group, leading to different chemical and physical properties.
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine: Features a methyl group, resulting in distinct reactivity and applications.
1-{4-[(E)-(4-Phenyl)diazenyl]phenyl}pyrrolidine: Lacks the alkyl substituent, making it less hydrophobic and altering its interaction with biological targets.
Propiedades
Número CAS |
79118-47-1 |
|---|---|
Fórmula molecular |
C30H31N5 |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(4-butylphenyl)-[4-[(4-pyrrolidin-1-ylphenyl)diazenyl]naphthalen-1-yl]diazene |
InChI |
InChI=1S/C30H31N5/c1-2-3-8-23-11-13-24(14-12-23)31-33-29-19-20-30(28-10-5-4-9-27(28)29)34-32-25-15-17-26(18-16-25)35-21-6-7-22-35/h4-5,9-20H,2-3,6-8,21-22H2,1H3 |
Clave InChI |
QISWYTYSCKCDEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



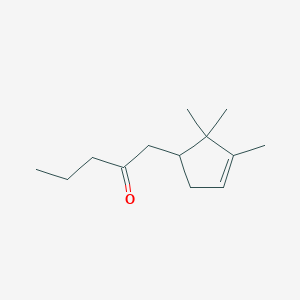
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

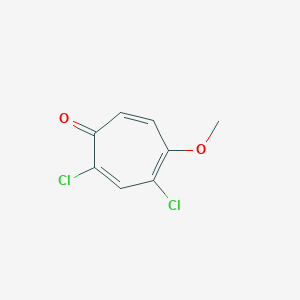


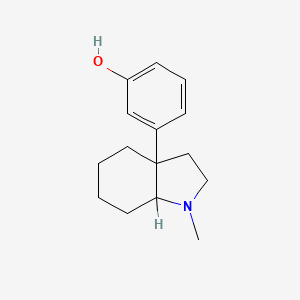
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
